molecular formula C15H20FN3O5S B2695746 ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034239-25-1

ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate

Cat. No.: B2695746
CAS No.: 2034239-25-1
M. Wt: 373.4
InChI Key: BSTUGKKNGFHYLN-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound, often explored for its potential applications in various scientific fields. This molecule consists of a benzo[c][1,2,5]thiadiazole core, which is functionalized with several groups, enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate typically involves a multi-step reaction. The process begins with the preparation of the benzo[c][1,2,5]thiadiazole core, which is then fluorinated. The subsequent steps involve the functionalization of the fluorinated core with methyl and oxo groups, followed by the introduction of the ethylamino and oxobutanoate groups. Each step requires careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods may involve scaling up these synthetic steps using continuous flow chemistry techniques. This approach enhances the efficiency and safety of the production process, reducing the potential for side reactions and improving the overall yield. Automation and real-time monitoring systems are typically employed to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

  • Oxidation: : The presence of the benzo[c][1,2,5]thiadiazole core allows for selective oxidation reactions.

  • Reduction: : Reduction reactions can modify functional groups, particularly the oxo groups, to alcohols.

  • Substitution: : Halogen atoms (such as fluorine) in the molecule can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Ammonia, primary amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions could result in various derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate has applications across several fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a fluorescent probe due to the benzo[c][1,2,5]thiadiazole core.

  • Medicine: : Explored for potential therapeutic effects, such as anticancer or antimicrobial properties.

  • Industry: : Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate involves interactions with biological targets, often through the modulation of specific molecular pathways. The presence of the benzo[c][1,2,5]thiadiazole core is critical in its binding affinity and specificity towards particular proteins or enzymes. This interaction can lead to alterations in cellular signaling pathways, ultimately producing the desired biological effect.

Comparison with Similar Compounds

Compared to other benzo[c][1,2,5]thiadiazole derivatives, ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate stands out due to its specific functional groups, which confer unique chemical and biological properties. Similar compounds include:

  • 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1-oxide

  • ethyl 4-((2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)amino)-4-oxobutanoate

  • methyl 4-((2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1-yl)ethyl)amino)-4-oxobutanoate

These similar compounds can be used in comparative studies to highlight the unique properties and potential advantages of this compound in specific applications.

Properties

IUPAC Name

ethyl 4-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O5S/c1-3-24-15(21)7-6-14(20)17-8-9-19-13-10-11(16)4-5-12(13)18(2)25(19,22)23/h4-5,10H,3,6-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTUGKKNGFHYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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